molecular formula C10H10N2O B2414785 1h-Indole-3-carbaldehyde,7-methyl-,oxime CAS No. 1261024-60-5

1h-Indole-3-carbaldehyde,7-methyl-,oxime

Cat. No.: B2414785
CAS No.: 1261024-60-5
M. Wt: 174.203
InChI Key: LFLOPQANRUOMIH-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-3-carbaldehyde, 7-methyl-, oxime is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-3-carbaldehyde, 7-methyl-, oxime typically involves the reaction of 1H-Indole-3-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently converted to the oxime.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-3-carbaldehyde, 7-methyl-, oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxime group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

1H-Indole-3-carbaldehyde, 7-methyl-, oxime has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-3-carbaldehyde, 7-methyl-, oxime is not well-documented. it is believed to exert its effects through interactions with various molecular targets, including enzymes and receptors. The oxime group can form hydrogen bonds and other interactions with biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carbaldehyde: A precursor to the oxime derivative.

    1-Methylindole-3-carboxaldehyde: Another indole derivative with similar reactivity.

    Indole-3-carboxaldehyde: A related compound with a carboxaldehyde group instead of an oxime.

Properties

IUPAC Name

(NE)-N-[(7-methyl-1H-indol-3-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-3-2-4-9-8(6-12-13)5-11-10(7)9/h2-6,11,13H,1H3/b12-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLOPQANRUOMIH-WUXMJOGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C(=CN2)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.